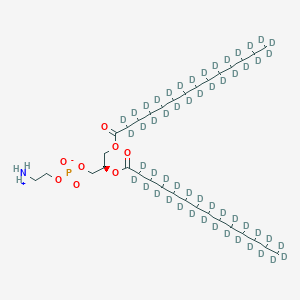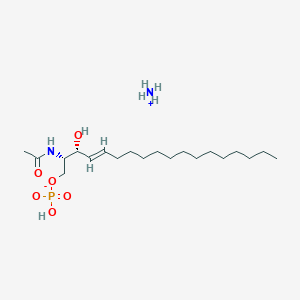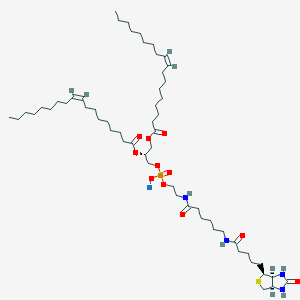
N-Ethylaminoisobutylmethyldiethoxysilane
Übersicht
Beschreibung
N-Ethylaminoisobutylmethyldiethoxysilane is a chemical compound with the molecular formula C11H27NO2Si and a molecular weight of 233.42300 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylaminoisobutylmethyldiethoxysilane typically involves the reaction of ethylamine with isobutylmethyldiethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of isobutylmethyldiethoxysilane followed by its reaction with ethylamine. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethylaminoisobutylmethyldiethoxysilane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
N-Ethylaminoisobutylmethyldiethoxysilane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of silicon-based materials and coatings.
Wirkmechanismus
The mechanism by which N-Ethylaminoisobutylmethyldiethoxysilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals, and can participate in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
N-Ethylaminoisobutylmethyldiethoxysilane is unique due to its specific structure and reactivity. Similar compounds include:
N-Methylaminoisobutylmethyldiethoxysilane: Similar structure but with a methyl group instead of an ethyl group.
N-Ethylaminoisobutylmethyldimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Eigenschaften
IUPAC Name |
1-[ethoxy-methyl-(2-methylpropyl)silyl]oxy-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO2Si/c1-7-12-11(5)14-15(6,13-8-2)9-10(3)4/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXHRXDVNXCARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)O[Si](C)(CC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692965 | |
| Record name | 1-{[Ethoxy(methyl)(2-methylpropyl)silyl]oxy}-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275378-62-6 | |
| Record name | 1-{[Ethoxy(methyl)(2-methylpropyl)silyl]oxy}-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504116.png)
![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate](/img/structure/B1504117.png)
![2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1504118.png)





![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)
![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)

